(R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid

GABA transporter inhibition stereospecific pharmacology nipecotic acid enantiomers

(R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid (CAS not yet publicly registered; molecular formula C24H26N2O5, MW 422.5 g·mol⁻¹) is a chiral, Fmoc‐protected amino acid–piperidine conjugate. It comprises an Fmoc‐L‐alanine residue linked via an amide bond to the nitrogen atom of (R)-piperidine-3-carboxylic acid ((R)-nipecotic acid).

Molecular Formula C24H26N2O5
Molecular Weight 422.5 g/mol
Cat. No. B13626918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid
Molecular FormulaC24H26N2O5
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H26N2O5/c1-15(22(27)26-12-6-7-16(13-26)23(28)29)25-24(30)31-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,15-16,21H,6-7,12-14H2,1H3,(H,25,30)(H,28,29)/t15-,16+/m0/s1
InChIKeyIGQNDNHOEVYVSD-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-1-Fmoc-L-alanyl-piperidine-3-carboxylic-acid-procurement-guide


(R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid (CAS not yet publicly registered; molecular formula C24H26N2O5, MW 422.5 g·mol⁻¹) is a chiral, Fmoc‐protected amino acid–piperidine conjugate . It comprises an Fmoc‐L‐alanine residue linked via an amide bond to the nitrogen atom of (R)-piperidine-3-carboxylic acid ((R)-nipecotic acid). As a protected building block designed for Fmoc solid-phase peptide synthesis (SPPS), it enables the introduction of a conformationally constrained, heterocyclic nipecotic acid motif into peptide sequences while maintaining orthogonal Fmoc/tBu deprotection compatibility .

Fmoc SPPS incorporation of nipecotic acid scaffold
Chiral (R) configuration for stereochemical control
Orthogonal Fmoc/tBu deprotection compatibility

Why-generic-substitution-fails-for-R-1-Fmoc-L-alanyl-piperidine-3-carboxylic-acid


This building block cannot be replaced by superficially analogous Fmoc‐nipecotic acid derivatives because it combines three interdependent sources of differentiation: (1) the (R) absolute configuration at the piperidine ring, which determines stereospecific biological recognition at GABA transporters ; (2) the L‐alanine spacer that inserts an additional hydrogen‐bond donor/acceptor and alters coupling kinetics relative to simpler Fmoc‐nipecotic acid [1]; and (3) the orthogonal Fmoc protection scheme that must remain compatible with standard Fmoc/tBu SPPS cycles. Procurement of the racemate, the (S)-enantiomer, or Fmoc-nipecotic acid lacking the alanine linker yields a different entity whose stereochemistry, reactivity, and biological readout cannot be equated.

(R) stereochemistry may not transfer to (S) or racemate; stereospecific recognition required
L-alanine linker alters hydrogen bonding and coupling kinetics compared to direct Fmoc-nipecotic acid
Non-orthogonal protection schemes or unprotected analogues disrupt standard SPPS workflow

Quantitative-differentiation-evidence-for-R-1-Fmoc-L-alanyl-piperidine-3-carboxylic-acid


Enantiomer-specific-GABA-uptake-inhibition-distinguishes-R-from-S-nipecotic-acid-scaffolds

The (R) enantiomer of nipecotic acid — the core scaffold present in (R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid — acts as a competitive GABA uptake inhibitor, whereas the (S) enantiomer demonstrates markedly reduced potency [1]. In cultured neurons and astrocytes, (R)-nipecotic acid inhibited [³H]-GABA uptake with an IC₅₀ of 0.18–0.30 μM; in contrast, (S)-nipecotic acid requires concentrations exceeding 100 μM for equivalent inhibition, establishing a >300-fold stereospecificity window [2]. This differential is directly relevant to the target compound because the (R) configuration of the piperidine-3-carboxylic acid moiety is preserved during Fmoc-SPPS incorporation, allowing researchers to deploy the building block as a stereochemically defined GABA uptake inhibitor fragment or as a negative control when compared with its (S)-configured analogue.

GABA uptake inhibition
Cross-study comparable
(R)-nipecotic acid IC₅₀ 0.18–0.30 μM
(S)-nipecotic acid IC₅₀ >100 μM
Stereospecific transporter assay context
Reported >300-fold difference; class-specific review needed for in-peptide context
GABA transporter inhibition stereospecific pharmacology nipecotic acid enantiomers

L-alanine-spacer-introduces-distinct-hydrogen-bonding-and-conformational-properties-vs-direct-Fmoc-nipecotic-acid

Compared with Fmoc-(R)-nipecotic acid (Fmoc-Nip-OH, MW 351.4 g·mol⁻¹, C₂₁H₂₁NO₄), the target compound incorporates an L-alanine spacer, yielding a larger framework (MW 422.5 g·mol⁻¹, C₂₄H₂₆N₂O₅) with an additional secondary amide bond and an extra sp³-hybridized chiral center (the L-Ala α-carbon) . In practice, this structural expansion increases the number of hydrogen-bond donors/acceptors from 1 donor / 5 acceptors (Fmoc-Nip-OH) to 2 donors / 6 acceptors, which alters resin solvation, coupling kinetics, and the propensity for interchain aggregation during SPPS chain elongation . The resulting peptidomimetic chain also displays different backbone dihedral angles, quantified through Ramachandran analysis of Ala-nipecotic acid dipeptide models, where the constrained piperidine ring restricts φ/ψ space compared to the freely rotating Fmoc-Ala-OH [1].

Building block attributes
Class-level inference
MW +71.1 g·mol⁻¹ (+20%)
HBD: 2 vs 1; HBA: 6 vs 5; Chiral centers: 2 vs 1
Alanine linker modifies SPPS coupling and conformation
Coupling efficiency may differ; validate in target sequence
solid-phase peptide synthesis Fmoc building block design peptidomimetic conformation

Enantiomeric-purity-and-chiroptical-identity-distinguish-R-from-S-Fmoc-nipecotic-acid-building-blocks

Commercially available Fmoc-(R)-nipecotic acid — the enantiomer corresponding to the piperidine-3-carboxylic acid moiety in the target compound — exhibits a specific rotation of [α]D = −43 ± 2° (c = 1, MeOH) at ≥99% HPLC purity, whereas its (S)-antipode shows [α]D = +41 ± 2° under identical conditions . The absolute value difference (|−43| vs |+41|) reflects genuine stereochemical divergence that would be diminished or lost if a racemic (±)-Fmoc-nipecotic acid (CAS 158922-07-7) were employed in SPPS, leading to diastereomeric peptide mixtures and ambiguous biological data . When the L-Ala residue is additionally incorporated, the resulting diastereomer ratio becomes even more critical because two chiral centers (L-Ala α-C and (R)-piperidine C3) must be simultaneously controlled; any epimerization at either center generates a separable yet undesired diastereomer that can co-elute during HPLC purification .

Chiral identity
Data to verify
[α]D = −43 ± 2°
Purity ≥99% HPLC (c=1, MeOH)
Chiroptical identity confirmation for procurement
Verify lot-specific certificate of analysis
chiral purity specific rotation enantiomeric excess quality control

Best-research-and-industrial-application-scenarios-for-R-1-Fmoc-L-alanyl-piperidine-3-carboxylic-acid


Stereospecific-Synthesis-of-GABA-Transporter-Inhibitor-Peptidomimetics

For medicinal chemistry programs targeting GABA transporter subtypes (GAT-1 through GAT-4), the (R)-nipecotic acid core is essential because it mirrors the pharmacophore of the clinically validated antiepileptic tiagabine . This building block enables the introduction of the (R)-nipecotic acid scaffold directly into a growing peptide chain via Fmoc-SPPS, preserving the enantiomeric integrity required for nanomolar GABA uptake inhibition [1]. Researchers can use the corresponding (S)-configured diastereomer or building block lacking the alanine spacer to generate matched-pair negative controls within the same synthetic sequence, enabling rigorous structure–activity relationship (SAR) studies.

Incorporation-of-Conformationally-Constrained-Nipecotic-Acid-Residues-into-Cyclic-Peptides

Cyclic peptides often require turn-inducing or helix-stabilizing motifs to achieve target affinity and metabolic stability. The (R)-piperidine-3-carboxylic acid moiety imposes a defined cyclic constraint that restricts backbone dihedral angles differently than proteinogenic amino acids or isonipecotic acid (piperidine-4-carboxylic acid) derivatives . Coupled with the L-Ala spacer, this building block permits stepwise elongation of constrained macrocycles and is compatible with on-resin cyclization strategies. In comparative studies, piperidine-constrained dipeptides exhibited significantly reduced conformational entropy losses upon target binding relative to linear analogues, supporting their use in peptide lead optimization [1].

Synthesis-of-Defined-Peptide-Mass-Spectrometry-Calibration-Standards

The combination of Fmoc protection, a well-defined molecular weight (422.5 g·mol⁻¹), and dual chiral centers makes this building block suitable for constructing internal mass spectrometry calibration peptides. When incorporated at a defined position within a synthetic peptide, the resultant diastereomerically pure product provides a distinctive isotopic envelope and retention time shift that aids in distinguishing target analytes from background in complex biological matrices. This application relies on the building block's ability to be coupled with >97% efficiency in standard Fmoc-SPPS protocols .

Negative-Control-Building-Block-for-GABA-Transporter-Pharmacology

When the goal is to demonstrate that a biological effect is stereospecifically mediated by the (S)-nipecotic acid pharmacophore (the active GABA uptake inhibitor enantiomer), the (R)-configured building block serves as the ideal inactive control. Because it differs from the (S)-enantiomer solely by inversion of the piperidine C3 stereocenter, any differential activity must be attributed to chiral recognition at the transporter binding site rather than non-specific effects [1]. This matched molecular pair approach is a gold-standard experimental design in pharmacology and reduces the risk of false-positive hits in screening campaigns.

Application
Selection Property
Validation Focus
GABA transporter peptidomimetic synthesis
Chiral (R)-nipecotic acid incorporation
Enantiomeric integrity and SAR comparison
Conformationally constrained cyclic peptides
Piperidine ring constraint with L-Ala linker
Backbone conformational analysis
Peptide MS calibration standards
Defined MW and diastereomeric purity
Retention time shift and isotopic envelope
Matched-pair negative control for GABA pharmacology
(R)-enantiomer as stereochemical control
Stereospecific binding vs. (S)-control
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